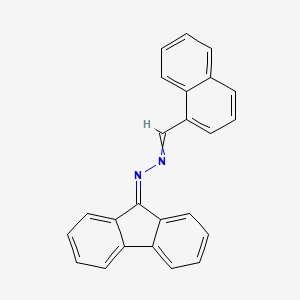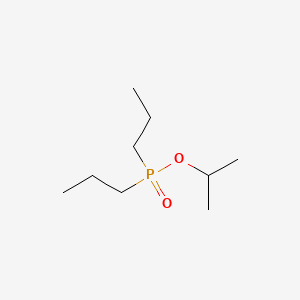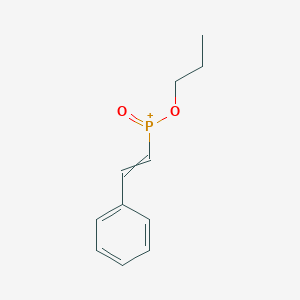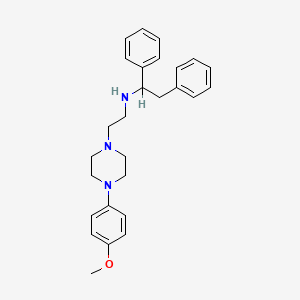
1-(2-(1,2-Diphenylethylamino)ethyl)-4-(p-methoxyphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(1,2-Diphenylethylamino)ethyl)-4-(p-methoxyphenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1,2-Diphenylethylamino)ethyl)-4-(p-methoxyphenyl)piperazine typically involves multi-step organic reactions. A common approach might include:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.
Introduction of the diphenylethylamino group: This step might involve the reaction of the piperazine intermediate with 1,2-diphenylethylamine under specific conditions.
Attachment of the p-methoxyphenyl group: This could be done through a substitution reaction using a p-methoxyphenyl halide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-(2-(1,2-Diphenylethylamino)ethyl)-4-(p-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: This reaction might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride could be used.
Substitution: Nucleophilic or electrophilic substitution reactions might be possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or other electrophiles in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
科学研究应用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules.
Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1-(2-(1,2-Diphenylethylamino)ethyl)-4-(p-methoxyphenyl)piperazine would depend on its specific interactions with molecular targets. This might involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
相似化合物的比较
Similar Compounds
- 1-(2-(1,2-Diphenylethylamino)ethyl)piperazine
- 4-(p-Methoxyphenyl)piperazine
- 1,2-Diphenylethylamine
Uniqueness
1-(2-(1,2-Diphenylethylamino)ethyl)-4-(p-methoxyphenyl)piperazine is unique due to the combination of its structural features, which might confer specific pharmacological properties not found in other similar compounds. This uniqueness could be explored through comparative studies on their biological activities and chemical reactivities.
属性
CAS 编号 |
23892-53-7 |
|---|---|
分子式 |
C27H33N3O |
分子量 |
415.6 g/mol |
IUPAC 名称 |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-1,2-diphenylethanamine |
InChI |
InChI=1S/C27H33N3O/c1-31-26-14-12-25(13-15-26)30-20-18-29(19-21-30)17-16-28-27(24-10-6-3-7-11-24)22-23-8-4-2-5-9-23/h2-15,27-28H,16-22H2,1H3 |
InChI 键 |
BTNCTRGBVDXCCR-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(CC3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![S-[2-(Ethylsulfanyl)ethyl] O-hexyl methylphosphonothioate](/img/structure/B14711691.png)
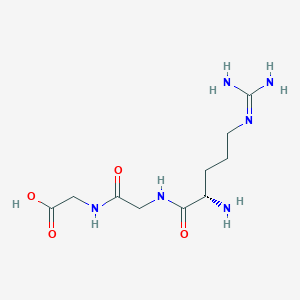


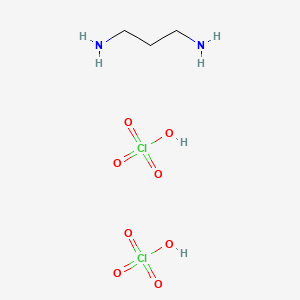
![Ethyl 4-[[3-(1,3-dioxoisoindol-2-yl)-2-oxopropyl]amino]benzoate](/img/structure/B14711723.png)
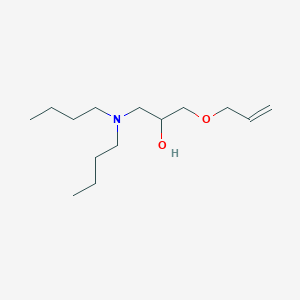
![[2-(phenyliminomethyl)phenyl] N-methylcarbamate](/img/structure/B14711726.png)
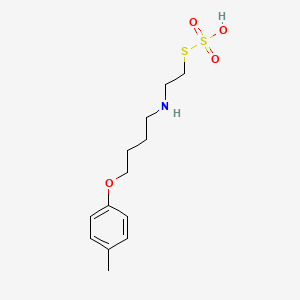
![S-[[N-[(Carbethoxymethyl)amino]amidino]methyl] thiosulfate](/img/structure/B14711738.png)
